![molecular formula C13H15N3OS B2562493 2-环戊基硫代-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮 CAS No. 896316-97-5](/img/structure/B2562493.png)

2-环戊基硫代-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

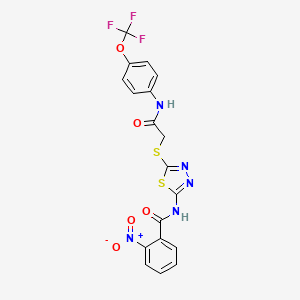

Synthesis Analysis

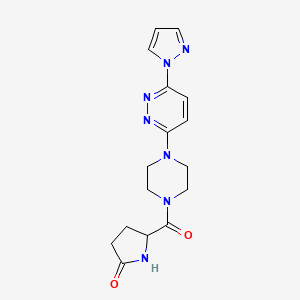

A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . Diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .Molecular Structure Analysis

The molecular structure of “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” is unique and offers potential in various fields of scientific research. Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” involve the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .科学研究应用

合成和配体开发

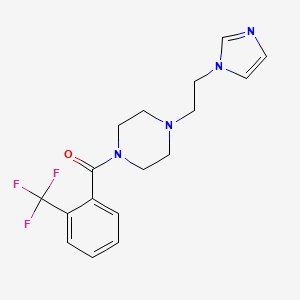

Branowska 等人 (2003) 的一项研究描述了带有烷基硫代和烷基磺酰基取代基的环状 2,2'-联吡啶配体的合成,展示了一种可用于合成 "2-环戊基硫代-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮" 衍生物的方法。这些化合物通过 [4+2] 环加成/逆环加成反应合成,表明此类化合物有潜力在配位化学中用作多功能配体或在有机合成中用作中间体 (Branowska & Kielak, 2003)。

杂环化学

Heravi 等人 (2000) 关于 3-烯丙基硫代-6-甲基-2H-[1,2,4-]三嗪-5-酮的区域选择性环化的工作强调了 "2-环戊基硫代-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮" 参与独特化学转化的潜力。这项研究突出了该化合物在合成新型杂环化合物中的用途,这可能对药物或农用化学品的发展产生影响 (Heravi, Nooshabadi, & Aghapoor, 2000)。

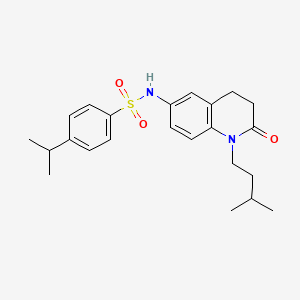

分子内环加成

Branowska (2004) 关于使用分子内环加成/逆环加成反应合成不对称 2,2'-联吡啶类似物的研究展示了在创建复杂杂环结构中的重要应用。这可能表明 "2-环戊基硫代-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮" 有可能用于合成联吡啶类似物,其应用范围从催化到材料科学 (Branowska, 2004)。

功能化联吡啶和三吡啶

Kozhevnikov 等人 (2003) 描述了一种通过 1,2,4-三嗪类似物合成功能化联吡啶和三吡啶的多功能策略。这项研究表明,诸如 "2-环戊基硫代-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮" 的化合物可以用作合成复杂多环芳香族体系的前体,这些体系在电子材料和配位化学中具有潜在应用 (Kozhevnikov 等人, 2003)。

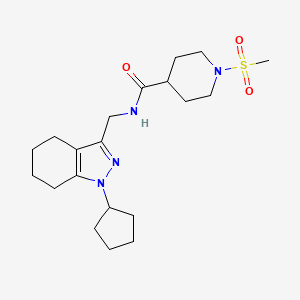

未来方向

The future directions for “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” could involve further exploration of its potential in drug discovery, materials science, and catalysis. Additionally, the development of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives could lead to the discovery of new selective anticancer agents .

属性

IUPAC Name |

2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJUEUXCFNANCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)

![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)